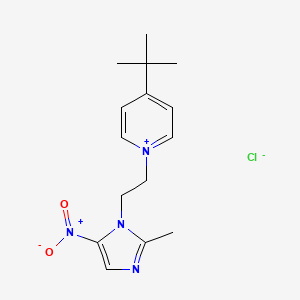
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is a complex organic compound that features a pyridinium core substituted with a tert-butyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole. This reaction is usually carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The next step involves the alkylation of 2-methyl-5-nitroimidazole with an appropriate alkylating agent to introduce the ethyl group.
Pyridinium Formation: The final step involves the quaternization of the pyridine ring with the alkylated imidazole derivative. This is typically achieved using a tert-butyl halide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyridine and imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-(2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride.
Substitution: Various substituted pyridinium and imidazole derivatives.
Hydrolysis: Pyridine and imidazole derivatives.
Scientific Research Applications
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole moiety makes it a potential candidate for antimicrobial and antifungal agents.
Materials Science: The pyridinium core can be used in the design of ionic liquids and other materials with unique electronic properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is not well-documented. it is likely that the compound interacts with biological targets through its imidazole and pyridinium moieties, potentially disrupting cellular processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole: A simpler analog with similar antimicrobial properties.
4-(tert-Butyl)pyridine: A compound with similar electronic properties but lacking the imidazole moiety.
Uniqueness
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is unique due to its combination of a nitroimidazole and a tert-butylpyridinium group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
96515-30-9 |
|---|---|
Molecular Formula |
C15H21ClN4O2 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
4-tert-butyl-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C15H21N4O2.ClH/c1-12-16-11-14(19(20)21)18(12)10-9-17-7-5-13(6-8-17)15(2,3)4;/h5-8,11H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LHODEWDZQZDVGD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=C(N1CC[N+]2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















